Dihydroxyaluminum aminoacetate

説明

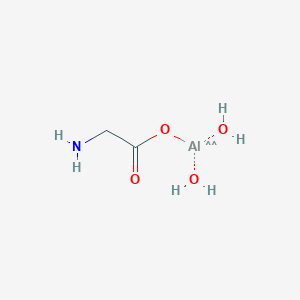

Dihydroxyaluminum aminoacetate, also known as this compound, is a useful research compound. Its molecular formula is C2H6AlNO4 and its molecular weight is 137.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Hydroxides - Aluminum Hydroxide - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Buffering. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Dihydroxyaluminum aminoacetate, also known as (2-Aminoacetoxy)dihydroxyaluminum, is primarily used as an antacid . The primary target of this compound is the excess acid in the stomach. By neutralizing the stomach acid, it helps to alleviate symptoms associated with conditions like heartburn .

Mode of Action

The compound works by interacting with gastric acid in the stomach. It neutralizes the acid, thereby reducing the overall acidity of the stomach content. This action helps to alleviate discomfort and pain associated with excess stomach acid .

Biochemical Pathways

More research is needed to fully understand the biochemical pathways involved .

Result of Action

The primary result of this compound’s action is the reduction of stomach acidity. This leads to relief from symptoms associated with conditions like heartburn and acid indigestion .

Action Environment

The action of this compound is influenced by the environment in the stomach. The presence of food can affect the compound’s efficacy, as food can buffer stomach acid and potentially reduce the need for the antacid. Additionally, the compound’s stability may be affected by factors such as temperature and pH .

生物活性

Dihydroxyaluminum aminoacetate (DAAA) is an aluminum-containing compound primarily recognized for its antacid properties. Its chemical structure, characterized by the formula , allows it to interact with gastric acids, providing therapeutic benefits in various gastrointestinal disorders. This article delves into the biological activity of DAAA, highlighting its mechanisms of action, applications, and relevant research findings.

DAAA functions mainly as an antacid by neutralizing gastric acid. The compound reacts with hydrochloric acid (HCl) in the stomach to form aluminum chloride (AlCl₃), carbon dioxide (CO₂), and water (H₂O), effectively raising the pH of gastric contents. This reaction alleviates symptoms associated with hyperacidity, such as heartburn and indigestion .

Furthermore, DAAA's composition allows it to provide a protective effect on the gastric mucosa, potentially reducing the risk of ulcer formation. The presence of amino acids in its structure may enhance this protective mechanism, differentiating it from other aluminum-based antacids.

Applications

DAAA is utilized in various medical applications:

- Antacid : Primarily used to treat conditions like peptic ulcers, gastritis, and esophagitis.

- Buffering Agent : Acts as a buffering agent for gastric mucosal protection.

- Cross-Linking Agent : Employed in material science for enhancing the properties of polymers .

- Pharmaceutical Excipients : Incorporated into formulations to improve drug bioavailability and modify absorption characteristics .

Research Findings

Recent studies have provided insights into the pharmacokinetics and bioequivalence of DAAA in combination therapies. Notably, a study evaluated the pharmacokinetic profile of a combined formulation containing aspirin and DAAA. The results indicated no significant differences in maximum plasma concentration or area under the plasma concentration-time curve between test and reference formulations under both fasting and postprandial conditions .

Case Studies

- Gastroprotective Effects :

- Rheological Properties :

Comparative Analysis

The following table summarizes DAAA's properties compared to other common antacids:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| This compound | C₂H₈AlNO₄ | Antacid | Combination of aluminum hydroxide and amino acid |

| Aluminum hydroxide | Al(OH)₃ | Antacid | Commonly used but lacks amino acid component |

| Aluminum glycinate | C₂H₈AlNO₅ | Antacid | Contains glycine; different stoichiometry |

| Magnesium hydroxide | Mg(OH)₂ | Antacid | Different metal ion; often used for similar effects |

Safety and Toxicity

While generally considered safe for short-term use, concerns regarding aluminum accumulation in the body with prolonged use persist. Ongoing research is necessary to fully understand the long-term implications of DAAA usage, especially in vulnerable populations or with chronic administration .

科学的研究の応用

Antacid Formulations

DAAA is predominantly used in antacid formulations due to its effectiveness in neutralizing stomach acid. It helps in managing conditions such as:

- Peptic Ulcers : Dihydroxyaluminum aminoacetate provides symptomatic relief by reducing gastric acidity, which can aggravate ulcer pain .

- Gastritis : The compound aids in soothing inflammation of the stomach lining, promoting healing and comfort .

- Esophagitis : By neutralizing excess acid, it helps prevent damage to the esophagus caused by gastric reflux .

Drug Combinations

DAAA is often combined with other medications to enhance therapeutic effects. For instance, it is included in formulations with aspirin to mitigate gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) . This combination allows for effective pain relief while protecting the gastric mucosa.

Cross-Linking Agent

In pharmaceutical formulations, this compound serves as a cross-linking agent in the development of hydrogels and cataplasm bases. Research indicates that DAAA enhances the viscoelastic properties of these formulations, which are crucial for their effectiveness in drug delivery systems .

- Rheological Properties : Studies have shown that varying concentrations of DAAA influence the hardness and swelling ratios of cataplasm bases, indicating its role in optimizing gel formulations for topical applications .

Mucosal Protection

DAAA acts as a buffering agent that provides gastric mucosal protection. It can help maintain a stable pH environment within the stomach, reducing irritation from acidic contents and promoting healing in patients suffering from gastrointestinal disorders .

Efficacy Studies

Several studies have demonstrated the efficacy of this compound in clinical settings:

- A study published in Drug Development and Industrial Pharmacy examined the acid-neutralizing capacity of DAAA compared to other aluminum compounds, highlighting its superior performance in providing immediate relief from heartburn and acid reflux symptoms .

- Another research focused on the formulation of a transdermal hydrogel patch incorporating DAAA for delivering ferulic acid, showcasing its potential beyond oral applications and into topical therapeutic strategies .

Safety and Side Effects

While generally considered safe when used as directed, this compound can cause side effects such as constipation or gastrointestinal discomfort when taken in large doses. Monitoring is recommended for patients with renal impairment due to potential accumulation of aluminum .

特性

InChI |

InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+1;;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPZEHAODHBPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O[Al])N.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8AlNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51484-68-5 (proacid), 13682-92-3 (Parent) | |

| Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prodexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044546 | |

| Record name | Dihydroxyaluminium glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-92-3, 41354-48-7, 51484-68-5 | |

| Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxyaluminum aminoacetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041354487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prodexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxyaluminium glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroxyaluminium glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum, (glycinato-N,O)dihydroxy-, hydrate, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium Glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。